molecular formula C13H10N2O3S2 B2600367 6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1982951-03-0

6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2600367
CAS No.: 1982951-03-0
M. Wt: 306.35
InChI Key: UGDOTDBTFYAWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, and it is further substituted with a sulfonyl group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multicomponent reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . This method is efficient and follows green chemistry principles, ensuring environmental safety and atom economy.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, can enhance the yield and efficiency of the synthesis . These catalysts facilitate the reaction under mild conditions, making the process more eco-friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the heterocyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the sulfonyl and methylphenyl groups enhances its activity and selectivity towards certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-9-2-4-10(5-3-9)20(17,18)11-8-14-13-15(12(11)16)6-7-19-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDOTDBTFYAWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.